Lisuride Maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQFAMQDTWVJSV-BAXNFHPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18016-80-3 (Parent), 110-16-7 (Parent) | |
| Record name | Lisuride maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019875606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017378 | |
| Record name | Lisuride hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19875-60-6 | |
| Record name | Lisuride maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19875-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lisuride maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019875606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisuride hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lisuride hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LISURIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1635N8XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Preclinical Pharmacodynamics and Receptor Pharmacology of Lisuride Maleate
Dopaminergic System Interactions
Lisuride (B125695) maleate (B1232345) exhibits significant interactions with the dopaminergic system, acting as a potent ligand at several dopamine (B1211576) receptor subtypes. These interactions contribute to its observed behavioral and physiological effects in preclinical models.
Affinity and Efficacy at Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)
Lisuride maleate displays varying degrees of affinity across the spectrum of dopamine receptor subtypes (D1, D2, D3, D4, and D5). It is reported to have high affinity for the D2, D3, and D4 receptors. tocris.comrndsystems.comncats.io Specifically, studies in human brain tissue have shown that lisuride has high affinities for the D2 and D3 receptors, with reported Ki values of 0.95 nM and 1.08 nM, respectively. nih.gov It also demonstrates affinity for the D1 receptor, albeit at comparatively higher concentrations than for D2 and D3, with a reported Ki of 56.7 nM in human striatum. nih.gov Affinity for the D4 receptor has also been noted as high. tocris.comrndsystems.com Information regarding its affinity and efficacy at the D5 receptor is less extensively detailed in the provided sources, though some sources list it as having affinity for D5 receptors. ncats.iowikipedia.org
Lisuride acts as a partial agonist at the D2, D3, and D4 receptors. wikipedia.org While primarily known for its agonistic properties at these subtypes, its efficacy can vary depending on the specific receptor and the downstream signaling pathway involved.
Here is a summary of reported affinities (Ki values) for Lisuride at human dopamine receptor subtypes:
| Receptor Subtype | Affinity (Ki) | Reference |
| D1 | 56.7 nM | nih.gov |
| D2 | 0.95 nM | nih.gov |
| D3 | 1.08 nM | nih.gov |
| D4 | High affinity | tocris.comrndsystems.com |
| D5 | Affinity noted | ncats.iowikipedia.org |
Note: Affinity values can vary depending on the source and experimental conditions.
Agonistic and Antagonistic Modulations of Dopamine Receptors
This compound is primarily characterized as a dopamine receptor agonist, particularly at the D2, D3, and D4 subtypes. tocris.comrndsystems.comncats.iomedchemexpress.compatsnap.com This agonistic activity is considered central to its effects in preclinical models of Parkinson's disease. wikipedia.orgkarger.com Evidence suggests a direct action on dopaminergic receptors. medchemexpress.comnih.govcolab.wsmedchemexpress.com
While predominantly an agonist at D2-like receptors (D2, D3, D4), some evidence suggests it may also act as an antagonist at dopamine D1 receptors. drugbank.com However, its pronounced behavioral effects are largely attributed to the activation of postsynaptic dopamine receptors. nih.gov
The agonistic effects of this compound on dopamine receptors are crucial for its ability to influence motor behavior and reverse the effects of dopamine depletion in animal models. karger.comnih.govcolab.ws
Preclinical Models for Dopaminergic Activity Assessment
Preclinical models are essential tools for evaluating the dopaminergic activity of compounds like this compound. Several behavioral models in rodents are commonly employed to assess the functional consequences of dopamine receptor modulation.
Stereotyped Behavior Induction in Rodents
Lisuride hydrogen maleate is known to induce stereotyped behavior in rodents, including both normal and reserpinized mice. nih.govcolab.ws Stereotyped behaviors, such as repetitive head movements, sniffing, or licking, are considered indicators of increased dopaminergic activity, particularly mediated by the activation of postsynaptic dopamine receptors in the striatum. karger.comnih.gov The induction of stereotyped behavior by lisuride is compatible with a high dopaminergic activity. karger.com This effect can be prevented by dopaminergic antagonists like haloperidol (B65202). nih.govcolab.ws
Contralateral Turning in Nigrostriatal Pathway Lesion Models
Unilateral lesions of the nigrostriatal pathway, typically induced by neurotoxins like 6-hydroxydopamine (6-OHDA), result in a depletion of dopamine on the lesioned side. In this model, administration of dopamine agonists leads to a behavioral asymmetry characterized by turning behavior contralateral to the lesioned side. nih.govnih.gov Lisuride induces contralateral turning in rats with unilateral 6-OHDA-induced lesions of the nigrostriatal dopamine pathway. nih.gov This effect is consistent with the direct activation of postsynaptic dopamine receptors that have become supersensitive following the lesion. nih.govnih.gov Contralateral turning in this model is a widely accepted measure of dopamine receptor agonist efficacy. karger.commedchemexpress.com
Reversal of Reserpine-Induced Behavioral and Physiological Effects
Reserpine (B192253) is a drug that depletes monoamine stores, including dopamine, norepinephrine, and serotonin (B10506), from synaptic vesicles. mims.comfishersci.ca This depletion leads to a state of motor depression, immobility, muscular rigidity, and hypothermia in rodents, mimicking some aspects of Parkinson's disease. karger.comnih.govcolab.wsmims.com Lisuride hydrogen maleate has been shown to effectively antagonize the motor depression and hypothermia induced by reserpine in mice. nih.govcolab.wsmedchemexpress.com It also reverses reserpine-induced immobility and muscular rigidity in rodents. karger.com This reversal of reserpine-induced effects provides strong evidence for the potent dopaminergic agonist activity of this compound, as it can compensate for the severe depletion of endogenous dopamine. medchemexpress.comkarger.comnih.govcolab.ws The effects of lisuride in reserpinized mice are not impaired by additional treatment with alpha-methyl-p-tyrosine, an inhibitor of catecholamine synthesis, further supporting a direct action on dopamine receptors rather than relying on the release of endogenous dopamine. nih.govcolab.ws
Modulation of Motor Activity in Animal Models
Studies in animal models have demonstrated species-specific and dose-dependent effects of this compound on motor activity. In rats, lisuride has been reported to induce hyperlocomotion, particularly at higher doses ranging from 200 to 500 µg/kg in Wistar rats and also in Sprague-Dawley rats. acs.org This effect can be accompanied by hypothermic effects and elements of the 5-HT behavioral syndrome, such as ambulation, flat body posture, and forepaw treading, which are mediated by 5-HT1A receptors. acs.org Some research suggests a biphasic dose-response for locomotor activity in rats, with increased activity at higher doses. acs.org
Conversely, in mice, lisuride generally suppresses motor activity and rearing at doses between 0.01 and 4 mg/kg. acs.org In the least shrew, a non-rodent species, lisuride produced hyperlocomotion in addition to a robust head-twitch response (HTR). acs.org These contrasting findings underscore significant species differences in the motor effects of lisuride. acs.org The potent 5-HT1A agonist-like effects of lisuride in mice at doses higher than approximately 5 µg/kg may confound the interpretation of its 5-HT2A-mediated effects on motor activity. acs.org
Impact on Pars Compacta Dopamine Neuron Firing
This compound influences the firing of dopamine neurons in the pars compacta (A9) of the substantia nigra. Studies using extracellular single-unit recording techniques in anesthetized rats have shown that systemic administration of lisuride can cause a predominantly depressant response in pars compacta neurons. researchgate.netcapes.gov.br However, the response is not uniform, with many cells being only partially suppressed and a few units exhibiting acceleration. researchgate.net This variable response suggests a complex modulation of these neurons by lisuride. The observed alterations in central monoamine turnover with lisuride are thought to be directly paralleled by changes in impulse flow in monoaminergic neurons. researchgate.net
Serotonergic System Interactions
This compound interacts with a wide array of serotonin receptor subtypes, contributing significantly to its pharmacological profile.
Affinity and Efficacy at Serotonin Receptor Subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A)
Lisuride exhibits high affinity for several serotonin receptor subtypes. It has sub-nanomolar affinity for 5-HT1A and 5-HT1D receptors. wikipedia.org It also demonstrates low-nanomolar affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org
In terms of efficacy, lisuride acts as a full or near-full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. wikipedia.org It is a partial agonist at 5-HT2A, 5-HT2C, and 5-HT5A receptors. wikipedia.org Notably, lisuride is described as a silent antagonist at the 5-HT2B receptor. wikipedia.org
Here is a summary of Lisuride's affinity and efficacy at key serotonin receptor subtypes:
| Receptor Subtype | Affinity | Efficacy |
| 5-HT1A | Sub-nanomolar | Full or near-full agonist |
| 5-HT1B | Not specified | Full or near-full agonist |
| 5-HT1D | Sub-nanomolar | Full or near-full agonist |
| 5-HT2A | Low-nanomolar | Partial agonist |
| 5-HT2B | Low-nanomolar | Silent antagonist |
| 5-HT2C | Low-nanomolar | Partial agonist |
| 5-HT5A | Not specified | Partial agonist |
Agonistic and Antagonistic Properties of Serotonin Receptors
Lisuride displays a mixed profile of agonistic and antagonistic properties across different serotonin receptors. It acts as an agonist at several 5-HT1 and 5-HT2 subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT5A receptors. wikipedia.orgresearchgate.net Conversely, it functions as an antagonist at the 5-HT2B receptor. wikipedia.org This antagonistic property at the 5-HT2B receptor is considered significant as it suggests no risk of cardiac valvulopathy, unlike some other related ergolines. wikipedia.org
Functional Selectivity and Biased Agonism at 5-HT2A Receptors
Lisuride exhibits functional selectivity, also known as biased agonism, particularly at the 5-HT2A receptor. wikipedia.orgnih.gov While both lisuride and the structurally similar lysergic acid diethylamide (LSD) bind to 5-HT2A receptors, they demonstrate differential signaling profiles. nih.govbiorxiv.orgfrontiersin.org This biased agonism is proposed as a potential explanation for lisuride's lack of typical psychedelic effects observed with other 5-HT2A agonists like LSD. wikipedia.orgnih.govnih.govnih.gov
Research indicates that lisuride is a G protein-biased agonist at the 5-HT2A receptor. nih.govnih.gov This contrasts with LSD, which has been shown to be β-arrestin biased at the 5-HT2A receptor in vitro and in vivo. nih.govnih.gov The differential recruitment of signaling pathways (G protein vs. β-arrestin) by lisuride and LSD is thought to contribute to their distinct pharmacological outcomes, including the presence or absence of hallucinogenic effects. nih.govnih.gov
Here is a comparison of Lisuride and LSD signaling bias at 5-HT2A receptors:
| Compound | 5-HT2A Receptor Signaling Bias |
| Lisuride | G protein biased |
| LSD | β-arrestin biased |
G-Protein Coupled Signaling Pathway Recruitment (Gαq)
Lisuride is known to activate G protein-coupled signaling pathways downstream of the 5-HT2A receptor, specifically the Gαq pathway. frontiersin.orgdrugbank.comresearchgate.netresearchgate.net Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium ions. frontiersin.orgresearchgate.netresearchgate.net
In vitro studies have shown that lisuride stimulates Gαq/11 activation and calcium release. researchgate.net However, compared to hallucinogenic agonists like DOI and LSD, lisuride has been reported to display partial efficacy for Gαq signaling and calcium mobilization at 5-HT2 receptors. researchgate.net Some studies suggest that lisuride shows weak or no Gq pathway recruitment, which may contribute to its non-hallucinogenic nature. wikipedia.org Other research indicates that while both LSD and lisuride activate Gq/11 signaling via cortical 5-HT2A receptors, LSD also regulates pertussis toxin-sensitive Gi/o proteins and Src. researchgate.net The functional selectivity for Gαq/11 activation, potentially coupled with a threshold of efficacy, may play a role in determining the hallucinogenic liability of 5-HT2A agonists. researchgate.net
Here is a summary of Gαq signaling recruitment by Lisuride and other agonists:
| Compound | Gαq/11 Activation and Calcium Release | Efficacy at 5-HT2A (Gαq) |
| Lisuride | Stimulates | Partial/Weak |
| LSD | Stimulates | Efficacious |
| DOI | Stimulates | Efficacious |
β-Arrestin Mediated Signaling Pathway Recruitment
Studies investigating the signaling profiles of 5-HT2A receptor agonists have examined their ability to recruit β-arrestin. β-arrestin mediated signaling is one of the pathways activated by the 5-HT2A receptor, in addition to G protein signaling, typically via Gαq nih.govbiorxiv.org. Research indicates that this compound displays partial efficacy for β-arrestin 2 recruitment at the 5-HT2A receptor nih.govacs.org. In contrast, LSD has been shown to have high efficacy and potency for recruiting β-arrestin 2 in in vitro assays nih.govacs.org. Some studies suggest that while LSD is β-arrestin 2 biased, this compound shows a bias towards G protein signaling (specifically IP1 signaling) over β-arrestin 2 recruitment nih.govbiorxiv.org. However, a recent preprint indicates that while lisuride shows a bias towards IP1 signaling versus β-arrestin2 signaling, this comparison of agonist activity at IP1 versus β-arrestin2 signaling failed to distinguish between psychedelic and non-psychedelic 5-HT2A receptor agonists biorxiv.org.
Comparative Analysis of Signaling Efficacy with Other 5-HT2A Agonists (e.g., LSD)
Comparing the signaling efficacy of this compound with other 5-HT2A agonists like LSD reveals notable differences. In in vitro assays, lisuride has demonstrated partial efficacy for both Gαq signaling and β-arrestin 2 recruitment at the 5-HT2A receptor, with efficacy values ranging from 6% to 52% relative to serotonin or LSD Emax nih.govacs.org. For instance, in a GTPγS assay, lisuride showed an efficacy of 40.7% relative to serotonin, and in a Ca2+ mobilization assay, its efficacy was 48.6% relative to serotonin nih.govacs.org. Another study reported similar Emax values for LSD and lisuride, 32% and 25% relative to serotonin, respectively, in a PI hydrolysis assay nih.govacs.org. However, recent data suggest that LSD is an efficacious agonist at 5-HT2A for Gαq signaling and can dose-dependently induce the Head Twitch Response (HTR) in mice, whereas lisuride does not achieve >70% of the Emax of 5-HT and does not induce the HTR nih.govacs.org. Some research suggests that non-psychedelic compounds like lisuride exhibit lower 5-HT2A receptor signaling efficacy compared to psychedelics biorxiv.org.
Modulation of Serotonergic Neuron Firing (e.g., Dorsal Raphe)
This compound has been shown to modulate the firing of serotonergic neurons, particularly in the dorsal raphe nucleus. Minute amounts of lisuride can suppress the firing of dorsal raphe serotonergic neurons, which is presumably due to its agonist activity at 5-HT1A receptors wikipedia.orgresearchgate.net. This effect is similar to that reported for LSD wikidoc.orgcapes.gov.br. Studies using extracellular single-cell recording techniques in rats have shown that minute intravenous infusions of lisuride (1–5 μg/kg) produce a complete but reversible suppression of raphe unit spontaneous firing researchgate.net. This depressant response was also observed when lisuride was applied to raphe units by microiontophoresis researchgate.net. The potent interaction of lisuride with 5-HT1A receptors has been demonstrated in several laboratories researchgate.net.
Preclinical Models for Serotonergic Activity Assessment
Preclinical models are crucial for assessing the serotonergic activity of compounds like this compound. These models help to understand the in vivo effects and differentiate the pharmacological profiles of various serotonergic ligands.
Head Twitch Response (HTR) in Rodents and Modulatory Effects
The Head Twitch Response (HTR) in rodents is a widely used behavioral model to assess the potential hallucinogenic activity of compounds acting on 5-HT2A receptors escholarship.orgbiorxiv.orgnih.gov. Hallucinogens such as LSD and DOI induce HTR in rats and mice, and this effect is mediated by 5-HT2A receptor activation nih.gov. In contrast to LSD and other psychedelics, this compound does not typically produce HTRs in rats or mice nih.govescholarship.orgbiorxiv.orgnih.govcaymanchem.com. Even high doses of lisuride (e.g., 3.2 mg/kg) have failed to elicit HTR in mice escholarship.orgfrontiersin.org. While lisuride does not induce HTR, it can suppress HTRs induced by LSD nih.govacs.org. This suppression by lisuride (0.03 mg/kg) or the 5-HT1A agonist 8-OH-DPAT (1 mg/kg) suggests a modulatory role, potentially via 5-HT1A receptor activity nih.govacs.org. The inhibitory effect of lisuride on basal HTR was abrogated when its 5-HT1A agonist activity was blocked, but this did not lead to an increase in HTR above baseline nih.govacs.org. Although lisuride does not induce HTR in rodents, it has been reported to evoke this behavior in the least shrew, a species considered highly sensitive to 5-HT2A receptor agonists nih.gov.
Table 1: Head Twitch Response (HTR) in Rodents: Lisuride vs. LSD
| Compound | Species | HTR Induction | Modulatory Effects on LSD-induced HTR | Key Receptor Involvement |
| This compound | Mice | No nih.govescholarship.orgbiorxiv.orgnih.govcaymanchem.com | Suppresses nih.govacs.org | Primarily 5-HT1A (for suppression) nih.govacs.org |
| This compound | Rats | No nih.govescholarship.orgbiorxiv.orgnih.gov | Not specified in search results | Primarily 5-HT1A (for other behaviors) researchgate.net |
| This compound | Least Shrew | Yes nih.gov | Not specified in search results | 5-HT2A nih.gov |
| LSD | Mice | Yes nih.govacs.org | Induced HTR nih.govacs.org | 5-HT2A nih.govacs.orgnih.gov |
| LSD | Rats | Yes nih.gov | Not specified in search results | 5-HT2A nih.gov |
Hypothermia Induction in Rodents
This compound can induce hypothermia in rodents, an effect that has been linked to its serotonergic and dopaminergic activity. Lisuride produced potent hypothermia in mice with an ED50 ranging from 0.008 to 0.023 mg/kg nih.govacs.org. This hypothermic effect in mice was blocked by the 5-HT1A antagonist WAY100635, suggesting mediation through 5-HT1A receptors nih.govacs.org. In rats, lisuride also dose-dependently decreased body temperature with a potency similar to that of the selective 5-HT1A agonist LY 293284 researchgate.net. The hypothermic effect of lisuride in rats was prevented by pre-injection of pMPPI, a selective 5-HT1A antagonist, but not by ketanserin (B1673593) (a 5-HT2A/alpha-adrenergic antagonist) or haloperidol (a dopamine antagonist) researchgate.net. However, other research in rats suggested that lisuride-induced hypothermia was selectively antagonized by blockade of central dopamine receptors, not serotonergic receptors nih.gov. This compound at dosages as low as 0.10 mg/kg i.p. caused significant hypothermia in untreated mice nih.govmedchemexpress.com. This hypothermia in mice could be prevented by the dopaminergic antagonist haloperidol nih.gov. These findings suggest a complex interplay of 5-HT1A and potentially dopaminergic mechanisms in lisuride-induced hypothermia in rodents, with species differences possibly existing.
Table 2: Hypothermia Induction by this compound in Rodents
| Species | Effect | ED50 (if available) | Receptor Involvement | Antagonized By |
| Mice | Potent Hypothermia nih.govacs.org | 0.008–0.023 mg/kg nih.govacs.org | 5-HT1A nih.govacs.org, Dopaminergic nih.gov | WAY100635 (5-HT1A antagonist) nih.govacs.org, Haloperidol (dopaminergic antagonist) nih.gov |
| Rats | Dose-dependent Hypothermia researchgate.net | Similar to LY 293284 (5-HT1A agonist) researchgate.net | 5-HT1A researchgate.net, Central Dopamine Receptors (conflicting evidence) nih.gov | pMPPI (selective 5-HT1A antagonist) researchgate.net, Blockade of central DA receptors (conflicting evidence) nih.gov |
Prepulse Inhibition (PPI) Disruption and Receptor Mechanisms
Prepulse Inhibition (PPI) is a measure of sensorimotor gating, where a weak prepulse stimulus inhibits the startle response to a subsequent strong startling stimulus oup.com. Disruption of PPI is observed with hallucinogens and is considered a model relevant to conditions like schizophrenia nih.govoup.comoup.com. Both LSD and this compound have been shown to disrupt PPI in rats nih.govfrontiersin.orgoup.comoup.com. However, they do so through different receptor mechanisms frontiersin.orgoup.comoup.com. The PPI disruption induced by LSD is mediated by 5-HT2A receptor activation and is blocked by 5-HT2A antagonists like MDL 11,939 oup.comoup.com. In contrast, the PPI disruption induced by this compound in rats was not blocked by the 5-HT2A antagonist MDL 11,939 or the selective 5-HT1A antagonist WAY-100635 oup.comoup.com. Instead, lisuride-induced PPI disruption in rats was prevented by pretreatment with the selective dopamine D2/D3 receptor antagonist raclopride (B1662589) oup.comoup.com. In mice, 0.5 mg/kg lisuride disrupted PPI in β-arrestin 1 knockout animals but PPI was unaffected in β-arrestin 2 knockout mice nih.govbiorxiv.orgdntb.gov.ua. In wild-type mice, lisuride disruption of PPI was normalized with raclopride nih.gov. These findings suggest that while LSD disrupts PPI primarily via 5-HT2A receptors, lisuride's effect on PPI in rats and mice appears to be mediated, at least in part, by dopamine D2/D3 receptors nih.govoup.comoup.com.
Table 3: Prepulse Inhibition (PPI) Disruption: Lisuride vs. LSD
| Compound | Species | PPI Disruption | Receptor Mechanism | Antagonized By |
| This compound | Rats | Yes nih.govfrontiersin.orgoup.comoup.com | Dopamine D2/D3 oup.comoup.com | Raclopride (DA D2/D3 antagonist) oup.comoup.com |
| This compound | Mice | Yes (in βArr1 KO) nih.govbiorxiv.orgdntb.gov.ua | Dopamine D2/D3 nih.gov | Raclopride (DA D2/D3 antagonist) (in WT mice) nih.gov |
| LSD | Rats | Yes nih.govfrontiersin.orgoup.comoup.com | 5-HT2A oup.comoup.com | MDL 11,939 (5-HT2A antagonist) oup.comoup.com |
Drug Discrimination Paradigms and Substitution Profiles
Drug discrimination paradigms are instrumental in characterizing the subjective effects of compounds and identifying shared pharmacological mechanisms. Studies utilizing these paradigms have compared the discriminative stimulus properties of this compound with those of other psychoactive substances, notably lysergic acid diethylamide (LSD).
In three-choice drug discrimination procedures in rats, where animals were trained to discriminate between LSD, lisuride hydrogen maleate, and saline, little to no cross-transfer was observed between LSD and lisuride hydrogen maleate. nih.gov This suggests distinct underlying mechanisms for their discriminative effects in this specific paradigm. Further generalization tests in this model indicated that the serotonin (5-HT) agonist quipazine (B1207379) substituted for LSD but not lisuride hydrogen maleate, while the dopamine (DA) agonist apomorphine (B128758) mimicked lisuride hydrogen maleate but not LSD. nih.gov This supports the notion that the stimulus effects of LSD are primarily serotonergic (5-HT2), whereas those of lisuride hydrogen maleate are dopaminergic. nih.gov
However, other drug discrimination studies in rodents and monkeys have shown that lisuride can partially to fully substitute for LSD and other psychedelics. wikipedia.org There is a debate in the literature regarding the extent of this substitution, with some studies reporting partial or complete replacement of training drugs like LSD, DOI, and DOM by lisuride. researchgate.net In rats trained to discriminate the 5-HT1A agonist LY 293284, lisuride fully mimicked the effects of the training drug. researchgate.net Conversely, lisuride only partially substituted for LSD and DOI and failed to substitute for (+)-amphetamine in these studies. researchgate.net When a modified drug discrimination paradigm trained animals to discriminate between lisuride, LSD, and vehicle, lisuride no longer substituted for LSD. wikipedia.org
The lack of full substitution for LSD and the induction of a pronounced 5-HT syndrome by lisuride at relatively low doses in some studies have led to investigations into the primary mechanism responsible for lisuride-mediated biological effects. researchgate.net Differences in agonist activity at 5-HT1A receptors, where lisuride is a more potent agonist than LSD in rats, may contribute to the distinct profiles observed. researchgate.netacs.orgnih.gov
Adrenergic System Interactions
Affinity and Efficacy at Adrenergic Receptor Subtypes (α1A, α1B, α1D, α2A, α2B, α2C)
Lisuride is a ligand of adrenergic receptors. It exhibits sub-nanomolar affinity for the α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org Lisuride also demonstrates low-nanomolar affinity for the α1A-, α1B-, and α1D-adrenergic receptors. wikipedia.org
Functionally, lisuride acts as a silent antagonist at the α1A-, α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org Studies using [(3)H]phosphatidylinositol depletion have shown that lisuride displays potent antagonist properties at α1A-adrenergic receptors. nih.gov
| Receptor Subtype | Affinity (approximate) | Efficacy / Property |
| α1A | Low-nanomolar | Potent Antagonist nih.gov |
| α1B | Low-nanomolar | Not specified in detail |
| α1D | Low-nanomolar | Not specified in detail |
| α2A | Sub-nanomolar | Silent Antagonist wikipedia.org |
| α2B | Sub-nanomolar | Silent Antagonist wikipedia.org |
| α2C | Sub-nanomolar | Silent Antagonist wikipedia.org |
Agonistic and Antagonistic Properties of Adrenergic Receptors
As mentioned above, preclinical data indicates that lisuride functions as a silent antagonist at several alpha-adrenergic receptor subtypes, including α1A, α2A, α2B, and α2C. wikipedia.orgnih.gov High doses of lisuride have also demonstrated α-adrenolytic effects in experimental settings. karger.com While some early reports suggested a blockade of β-adrenergic receptors at high concentrations, these findings have not been consistently linked with therapeutic relevance. karger.com
Impact on Noradrenergic Neurons (e.g., Locus Coeruleus)
Lisuride has been shown to impact the activity of noradrenergic neurons. At somewhat higher doses than those affecting serotonergic neurons, lisuride accelerated the firing of noradrenergic neurons in the locus coeruleus. wikipedia.org This effect is consistent with α1-adrenergic receptor antagonist activity. wikipedia.org
Histamine (B1213489) Receptor Interactions (H1)
Evidence indicates that this compound also interacts with histamine H1 receptors (H1R). probes-drugs.orgdrugbank.comresearchgate.net Lisuride is a ligand of the histamine H1 receptor. wikipedia.org It exhibits low-nanomolar affinity for this receptor. wikipedia.org
Functionally, lisuride acts as a partial agonist at the H1 receptor. wikipedia.orgwhiterose.ac.uk Studies have demonstrated potent agonist activity of 8R-lisuride, a stereoisomer, at the human H1R in cell-based functional assays, including receptor selection and amplification technology, inositol phosphate (B84403) accumulation, and activation of nuclear factor-kappaB. nih.gov These studies reported pEC50 values around 7.9-8.1 for 8R-lisuride, indicating potent activity with varying degrees of efficacy. nih.gov Investigation into the binding site suggests that the lisuride-binding pocket in the H1R closely corresponds to the histamine-binding pocket, despite structural differences between the ligands. nih.gov The discovery of 8R-lisuride as a potent stereospecific partial H1R agonist provides a valuable tool for further in vitro characterization of this receptor. nih.gov
Other Receptor and Enzyme Interactions
Beyond its well-characterized interactions with dopaminergic and serotonergic systems, and its activity at adrenergic and histaminergic receptors, this compound engages with other targets.
Lisuride is known to be a dopamine receptor agonist, displaying high affinity for D2, D3, and D4 receptors. tocris.comfishersci.ptwikidoc.orgrndsystems.com It is considered a potent dopaminergic agonist with a likely direct action on dopamine receptors. colab.ws Its dopaminergic activity is thought to be primarily responsible for effects such as the suppression of prolactin levels. wikipedia.orgcolab.ws Lisuride is a partial agonist at D2, D3, and D4 receptors. wikipedia.org
Lisuride also interacts with a range of serotonin receptor subtypes. It has sub-nanomolar affinity for 5-HT1A and 5-HT1D receptors and low-nanomolar affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Functionally, it is a full or near-full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. wikipedia.org Lisuride acts as a partial agonist at 5-HT2A and 5-HT2C receptors. wikipedia.org Notably, lisuride is a silent antagonist of the 5-HT2B receptor. wikipedia.org This antagonism at the 5-HT2B receptor is in contrast to some other ergolines and is associated with an absence of reported cardiac valvulopathy, supporting the crucial role of 5-HT2B receptor agonism in this adverse effect. wikipedia.orgresearchgate.nettocris.comrndsystems.com
Minute amounts of lisuride can suppress the firing of dorsal raphe serotonergic neurons, presumably due to agonist activity at 5-HT1A receptors. wikipedia.org Lisuride's potent 5-HT1A agonist activity in mice may limit its use as a selective 5-HT2A ligand in studies examining acute drug effects. acs.orgnih.gov The 5-HT2A partial agonist-antagonist activity of lisuride may contribute to its lack of psychedelic effects compared to LSD. acs.orgnih.gov
In addition to these monoaminergic interactions, preclinical data suggests that lisuride may modulate NMDA-receptor signaling and glutamate-mediated excitotoxicity. nih.gov This potential modulation is attributed to its interactions with dopaminergic D2 and D4 receptors as well as 5-HT1A receptors. nih.gov Lisuride has also been shown to decrease inflammatory mediators such as TNF-α and IL6. tocris.comfishersci.ptrndsystems.comnih.gov
Due to its interactions with multiple receptor types, lisuride is sometimes described as a "dirty drug" owing to its highly non-selective pharmacological activity. wikipedia.org
| Receptor Type | Subtypes Involved (if specified) | Affinity (approximate) | Efficacy / Property |
| Dopamine | D2, D3, D4 | High (D2, D3) tocris.comrndsystems.com | Agonist tocris.comfishersci.ptwikidoc.orgrndsystems.com, Partial Agonist wikipedia.org |
| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D | Sub-nanomolar (5-HT1A, 5-HT1D) wikipedia.org | Full/Near-full Agonist wikipedia.org |
| Serotonin (5-HT) | 5-HT2A, 5-HT2B, 5-HT2C | Low-nanomolar wikipedia.org | Partial Agonist (5-HT2A, 5-HT2C) wikipedia.org |
| Serotonin (5-HT) | 5-HT2B | Low-nanomolar wikipedia.org | Silent Antagonist wikipedia.org |
| NMDA Receptor | Not specified | Not specified | Potential modulation nih.gov |
| Inflammatory Mediators | TNF-α, IL6 | Not applicable | Decreased levels tocris.comfishersci.ptrndsystems.comnih.gov |
Interaction with BDNF Receptor TrkB
Recent preclinical studies suggest that this compound may interact with the brain-derived neurotrophic factor (BDNF) receptor TrkB. BDNF and its high-affinity receptor TrkB play crucial roles in neuronal survival, differentiation, and plasticity confex.comnih.gov. Disruption of BDNF/TrkB signaling has been implicated in various neurological disorders. Research indicates that certain psychoactive compounds, including those structurally related to Lisuride, can directly bind to TrkB and promote plasticity researchgate.netfrontiersin.org.
A study investigating the interaction of various compounds with TrkB found that Lisuride directly binds to native TrkB researchgate.net. While its binding affinity might be lower compared to some other compounds like LSD, the interacting residues and transmembrane domain dimer conformation of Lisuride with TrkB appear similar to those observed with LSD and psilocin researchgate.net. This suggests a potential for Lisuride to influence neurotrophic signaling through direct interaction with TrkB, independent of its well-established monoaminergic receptor activity researchgate.netfrontiersin.org. This interaction could contribute to potential neuroplastic effects observed in preclinical settings researchgate.net.
Interactive Data Table: Binding of Compounds to TrkB
| Compound | Interaction with TrkB | Notes | Source |
| Lisuride | Binds directly | Lower affinity than LSD, similar binding mode researchgate.net | researchgate.net |
| LSD | Binds directly | High affinity researchgate.net | researchgate.net |
| Psilocin | Binds directly | Competes with LSD for binding researchgate.net | researchgate.net |
| Cabergoline | Very poor binding | Control compound researchgate.net | researchgate.net |
| Dihydroergotamine | Very poor binding | Control compound researchgate.net | researchgate.net |
| BDNF | Binds directly | Positive control researchgate.net | researchgate.net |
Effects on Inflammatory Mediators (e.g., TNF-α, IL-6)
Preclinical investigations have demonstrated that this compound can influence the levels of inflammatory mediators, specifically reducing the amount of TNF-α and IL-6 tocris.comnih.govrndsystems.comfujifilm.comfishersci.ptebiomall.cn. These cytokines are key players in inflammatory responses and are implicated in the pathophysiology of various conditions, including neuroinflammation.
Studies have shown that Lisuride's ability to decrease inflammatory mediators like TNF-α and IL-6 is an effect observed in preclinical models nih.govrndsystems.comfujifilm.comfishersci.ptebiomall.cn. This reduction in pro-inflammatory cytokines suggests a potential anti-inflammatory property of this compound in these models nih.gov. The mechanism underlying this effect may be related to its complex interactions with various receptors, including dopaminergic and serotonergic pathways, which can modulate immune and glial cell activity nih.gov.
Interactive Data Table: Effect of this compound on Inflammatory Mediators (Preclinical)
| Inflammatory Mediator | Effect of this compound | Preclinical Model Context | Source |
| TNF-α | Decreased levels | Experimental traumatic brain injury in rats nih.gov, General preclinical observations tocris.comrndsystems.comfujifilm.comfishersci.ptebiomall.cn | tocris.comnih.govrndsystems.comfujifilm.comfishersci.ptebiomall.cn |
| IL-6 | Decreased levels | Experimental traumatic brain injury in rats nih.gov, General preclinical observations tocris.comrndsystems.comfujifilm.comfishersci.ptebiomall.cn | tocris.comnih.govrndsystems.comfujifilm.comfishersci.ptebiomall.cn |
Anticonvulsive Effects in Preclinical Models
This compound has demonstrated anticonvulsive effects in preclinical models tocris.comnih.govrndsystems.comfujifilm.comfishersci.ptebiomall.cn. This property has been specifically investigated in models of neurological injury, such as experimental traumatic brain injury (TBI) nih.gov.
In a study using a controlled cortical impact injury (CCII) model in rats, administration of this compound was associated with a significant reduction in the duration and number of post-traumatic seizures nih.gov. This suggests that this compound possesses anticonvulsive properties in the context of acute brain injury nih.gov. While the exact mechanisms contributing to this effect are still being explored, they may involve its interactions with dopaminergic D2 and D4 receptors, as well as 5-HT-1A receptors, which can modulate neuronal excitability and glutamate-mediated excitotoxicity nih.gov. Despite the observed anticonvulsive effects, the study in rats did not find a significant influence of this compound on secondary brain damage in this specific experimental model nih.gov. Preliminary testing in a preclinical Dravet syndrome zebrafish model also identified lisuride as a 'positive hit' in behavioral assays, although it did not abolish electrographic seizure-like events in subsequent recordings oup.com.
Interactive Data Table: Anticonvulsive Effects of this compound (Preclinical)
| Preclinical Model | Observed Effect | Key Finding | Source |
| Experimental Traumatic Brain Injury (Rat CCII model) | Significant reduction in duration and number of post-traumatic seizures | This compound exhibits anticonvulsive effects in this model. nih.gov | nih.gov |
| Dravet syndrome zebrafish model | Reduced swim velocities in behavioral assays | Identified as a 'positive hit' in initial screening. oup.com | oup.com |
Molecular Mechanisms and Intracellular Signaling Cascades
Receptor-Effector Coupling Mechanisms
Lisuride (B125695) interacts with several GPCRs, leading to the activation or inhibition of various effector molecules and subsequent intracellular signaling cascades. wikipedia.orgresearchgate.net The specific outcomes depend on the receptor subtype and the cellular context.
Phospholipase C (PLC) Activation
Lisuride, particularly through its action on serotonin (B10506) 5-HT₂A receptors, can signal through Gαq proteins, leading to the activation of phospholipase C (PLC). nih.govfrontiersin.orgnih.gov PLC is a key enzyme in the phosphoinositide signaling pathway. nih.gov Research indicates that while both lisuride and other 5-HT₂A agonists like DOI activate PLC, the magnitude of this activation can differ, with lisuride often showing a lower magnitude compared to hallucinogenic agonists. researchgate.netnih.govias.ac.in
Data on Lisuride's effect on PLC activation relative to other compounds:
| Compound | Receptor | Relative PLC Activation (in vitro) | Citation |
| Lisuride | 5-HT₂A | Lower magnitude compared to DOI | researchgate.netnih.govias.ac.in |
| DOI | 5-HT₂A | Higher magnitude compared to Lisuride | researchgate.netnih.govias.ac.in |
| LSD | 5-HT₂A | Signals through Gαq leading to PLC activation | nih.govfrontiersin.orgnih.gov |
Inositol (B14025) Phosphate (B84403) (IP3) and Diacylglycerol (DAG) Production
Activation of PLC by lisuride, particularly via 5-HT₂A receptors coupled to Gαq, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govfrontiersin.orgnih.govnih.gov IP₃ leads to the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govnih.gov Studies comparing lisuride and DOI have shown that lisuride evokes lower levels of IP₃ and DAG production compared to DOI. researchgate.netnih.govias.ac.in
Data on Lisuride's effect on IP₃ and DAG production relative to other compounds:
| Compound | Receptor | IP₃ Production | DAG Production | Citation |
| Lisuride | 5-HT₂A | Lower levels compared to DOI | Lower levels compared to DOI | researchgate.netnih.govias.ac.in |
| DOI | 5-HT₂A | Higher levels compared to Lisuride | Higher levels compared to Lisuride | researchgate.netnih.govias.ac.in |
| LSD | 5-HT₂A | Leads to production of IP₃ and DAG | Leads to production of IP₃ and DAG | nih.govfrontiersin.orgnih.gov |
Extracellular Signal-Regulated Kinases (ERK) Activation
Lisuride has been shown to influence the activation of Extracellular Signal-Regulated Kinases (ERK), a key component of the MAPK pathway. researchgate.netscispace.com The activation of ERK can occur through various mechanisms downstream of receptor activation, including those involving PLC, IP₃, and DAG, as well as other pathways like tyrosine kinase cascades. researchgate.netannualreviews.org Research indicates that lisuride can stimulate ERK phosphorylation. core.ac.uk Interestingly, despite being a weak partial agonist for IP accumulation and Ca²⁺ release, lisuride has been observed to stimulate ERK phosphorylation similarly to the full agonist 5-HT in certain cell lines expressing 5-HT₂A receptors. core.ac.uk
Data on Lisuride's effect on ERK phosphorylation:
| Compound | Receptor | Effect on ERK Phosphorylation (in vitro) | Relative Emax (vs 5-HT) | Citation |
| Lisuride | 5-HT₂A | Stimulates phosphorylation | ~90.9% | core.ac.uk |
| 5-HT | 5-HT₂A | Stimulates phosphorylation (full agonist) | ~99.1% | core.ac.uk |
| DOI | 5-HT₂A | Enhances phosphorylation | Higher levels compared to Lisuride | researchgate.netnih.govias.ac.in |
Tyrosine Kinase Pathways
While GPCRs primarily couple to G proteins, there can be crosstalk between GPCR signaling and tyrosine kinase pathways. frontiersin.org Receptor tyrosine kinases (RTKs) are involved in various cellular processes and can be activated by ligand binding, leading to the phosphorylation of tyrosine residues and activation of downstream signaling cascades, including the MAPK pathway. frontiersin.orgwikipedia.org Some studies suggest that 5-HT₂A receptor activation can influence tyrosine kinase pathways. researchgate.net Although the direct interaction of lisuride maleate (B1232345) with tyrosine kinases is not as extensively documented as its GPCR interactions, its modulation of pathways like ERK suggests potential indirect influence or crosstalk with tyrosine kinase signaling. researchgate.netscispace.comnih.gov For instance, the PI3K/Akt pathway, which involves tyrosine phosphorylation events, has been implicated in studies involving lisuride. nih.gov
Calcium/Calmodulin Dependent Kinase II (CaMKII) Pathways
Intracellular calcium release, triggered by IP₃ production downstream of PLC activation, can lead to the activation of calcium/calmodulin-dependent kinase II (CaMKII). researchgate.netnih.govannualreviews.org CaMKII is a serine/threonine kinase involved in various neuronal functions and plasticity. researchgate.netnih.govresearchgate.net Studies comparing lisuride and DOI have shown that DOI evokes higher levels of CaMKII phosphorylation compared to lisuride. researchgate.netnih.govias.ac.in This suggests that while lisuride can influence pathways leading to CaMKII activation, its effect may be less pronounced than that of other agonists at the same receptor.
Data on Lisuride's effect on CaMKII phosphorylation relative to other compounds:
| Compound | Receptor | Effect on CaMKII Phosphorylation | Citation |
| Lisuride | 5-HT₂A | Lower levels compared to DOI | researchgate.netnih.govias.ac.in |
| DOI | 5-HT₂A | Higher levels compared to Lisuride | researchgate.netnih.govias.ac.in |
cAMP Signaling Modulation
Lisuride's effects on cAMP signaling are primarily mediated through its interactions with dopamine (B1211576) and serotonin receptors. Dopamine D₂-like receptors (D₂, D₃, and D₄), to which lisuride has high affinity and acts as a partial agonist, are coupled to Gi proteins. wikipedia.org Activation of Gi proteins inhibits adenylyl cyclase (AC), the enzyme responsible for producing cyclic AMP (cAMP), thus leading to a decrease in cAMP levels. frontiersin.orgkegg.jp Conversely, dopamine D₁-like receptors (D₁ and D₅) are positively coupled to AC, increasing cAMP production upon activation. kegg.jp Lisuride may also act as an antagonist at D₁ receptors. nih.govnih.gov Serotonin receptors, such as 5-HT₁A, to which lisuride is a full or near-full agonist, are also coupled to Gi proteins, leading to inhibition of AC and decreased cAMP. wikipedia.orgacs.orgfrontiersin.org The modulation of cAMP levels by lisuride can influence downstream signaling pathways, including protein kinase A (PKA) and subsequently affect molecules like DARPP-32 and ERK signaling. frontiersin.org
Summary of Lisuride's effects on cAMP signaling:
| Receptor Subtype | Lisuride Action | G Protein Coupling | Effect on Adenylyl Cyclase | Effect on cAMP Levels | Citation |
| D₂-like (D₂, D₃, D₄) | Agonist | Gi | Inhibition | Decrease | wikipedia.orgfrontiersin.orgkegg.jp |
| D₁-like (D₁, D₅) | Antagonist (potential) | Gs | Stimulation | Increase (inhibited by lisuride) | nih.govkegg.jpnih.gov |
| 5-HT₁A | Agonist | Gi | Inhibition | Decrease | wikipedia.orgacs.orgfrontiersin.org |
CREB Phosphorylation
While direct evidence specifically detailing the impact of Lisuride maleate on CREB (cAMP response element-binding protein) phosphorylation in the reviewed literature is limited, studies on other ligands that interact with receptors targeted by this compound provide insight into potential mechanisms. For instance, the hallucinogenic 5-HT2A receptor agonist DOI has been shown to enhance the phosphorylation of CREB in rat cortical neurons through mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways. uniprot.org These cascades were found to contribute to the upregulation of certain plasticity-associated genes. uniprot.org Given that this compound acts as an agonist at the 5-HT2A receptor, it is plausible that it could influence CREB phosphorylation through similar pathways, although direct research confirming this effect for this compound was not found in the consulted sources. guidetopharmacology.orggenecards.orguniprot.org
Ligand-Induced Receptor Conformations and Functional Selectivity
This compound displays a complex binding profile, acting as an agonist or antagonist at multiple dopamine, serotonin, and adrenergic receptors. guidetopharmacology.org This multi-target interaction highlights the concept of functional selectivity or biased agonism, where a single ligand can induce different receptor conformations that preferentially activate or inhibit specific downstream signaling pathways (G protein-mediated or β-arrestin-mediated signaling, for example). genecards.orgmaayanlab.cloudpnas.org
Lisuride has high affinity for dopamine D2, and D3 receptors, serotonin 5-HT1A and 5-HT1D receptors, and α2A-, α2B-, and α2C-adrenergic receptors. guidetopharmacology.org It also exhibits low-nanomolar affinity for dopamine D1, D4, and D5 receptors, serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, α1A-, α1B-, and α1D-adrenergic receptors, and the histamine (B1213489) H1 receptor. guidetopharmacology.org
Lisuride functions as a partial agonist at D2, D3, D4, 5-HT2A, 5-HT2C, 5-HT5A, and H1 receptors. guidetopharmacology.org It is a full or near-full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. guidetopharmacology.org Conversely, Lisuride acts as a silent antagonist at the 5-HT2B receptor and α1A-, α2A-, α2B-, and α2C-adrenergic receptors. guidetopharmacology.org
The distinct pharmacological effects of this compound, such as its use in Parkinson's disease and migraine, are thought to be linked to its differential activity at these receptors. guidetopharmacology.org The lack of psychedelic effects typically associated with other 5-HT2A agonists like LSD, despite Lisuride also being a partial agonist at this receptor, has been suggested to arise from biased agonism of the 5-HT2A receptor, potentially showing weak or no Gq pathway recruitment compared to hallucinogenic ligands. guidetopharmacology.orggenecards.orgmaayanlab.cloudebi.ac.uk Additionally, its potent agonism at the 5-HT1A receptor might inhibit 5-HT2A receptor-mediated hallucinogenic effects. guidetopharmacology.orgebi.ac.uk
Table 1 summarizes the binding affinities and functional activity of Lisuride at various receptors based on available data.
| Receptor Subtype | Affinity | Functional Activity |
| Dopamine D1 | Low-nanomolar | |
| Dopamine D2 | Sub-nanomolar | Partial Agonist |
| Dopamine D3 | Sub-nanomolar | Partial Agonist |
| Dopamine D4 | Low-nanomolar | Partial Agonist |
| Dopamine D5 | Low-nanomolar | |
| Serotonin 5-HT1A | Sub-nanomolar | Full or Near-Full Agonist |
| Serotonin 5-HT1B | Full or Near-Full Agonist | |
| Serotonin 5-HT1D | Sub-nanomolar | Full or Near-Full Agonist |
| Serotonin 5-HT2A | Low-nanomolar | Partial Agonist |
| Serotonin 5-HT2B | Low-nanomolar | Silent Antagonist |
| Serotonin 5-HT2C | Low-nanomolar | Partial Agonist |
| Serotonin 5-HT5A | Partial Agonist | |
| Histamine H1 | Low-nanomolar | Partial Agonist |
| α1A-adrenergic | Silent Antagonist | |
| α1B-adrenergic | ||
| α1D-adrenergic | ||
| α2A-adrenergic | Sub-nanomolar | Silent Antagonist |
| α2B-adrenergic | Sub-nanomolar | Silent Antagonist |
| α2C-adrenergic | Sub-nanomolar | Silent Antagonist |
Modulation of Gene Expression and Plasticity-Associated Genes (e.g., Arc, Bdnf1, Cebpb, Egr)
Direct evidence demonstrating this compound's specific modulation of plasticity-associated genes such as Arc, Bdnf1, Cebpb, and Egr (including Egr1 and Egr2) was not found in the consulted literature. However, research on other compounds that interact with receptors targeted by this compound suggests potential indirect links.
As mentioned previously, the 5-HT2A receptor agonist DOI has been shown to upregulate the expression of Arc, Bdnf1, Cebpb, and Egr2 mRNA in rat cortical neurons. uniprot.org This upregulation was found to be partly dependent on CREB phosphorylation, involving MAP kinase and CaMKII pathways. uniprot.org Egr1 and cFos mRNA upregulation also involved these pathways, with Egr1 and Egr2 expression linked to serum response elements within their promoters. uniprot.orgmedchemexpress.com The DOI-mediated transcriptional induction of Arc, cFos, and Cebpb was significantly attenuated in CREB-deficient mice. uniprot.org
Given this compound's activity as a 5-HT2A receptor agonist, it is conceivable that it could influence the expression of these plasticity-associated genes through similar 5-HT2A-mediated signaling pathways involving CREB and associated kinases. guidetopharmacology.orggenecards.orguniprot.org However, further research is needed to directly investigate the effects of this compound on the expression of Arc, Bdnf1, Cebpb, and Egr genes and to delineate the precise molecular mechanisms involved.
Preclinical Pharmacokinetics and Metabolism Research
Absorption and Bioavailability in Animal Models
Research in animal models has explored how lisuride (B125695) maleate (B1232345) is absorbed into the bloodstream and the extent to which it becomes available to the body after administration.
Studies in rat, rabbit, and rhesus monkey indicate that lisuride hydrogen maleate (LHM) is absorbed almost completely when administered at dose levels of 100–250 μg/kg colab.wsnih.gov. Absorption from the gastrointestinal tract following oral administration is described as complete wikiwand.comwikipedia.org. Lisuride is reported to be well absorbed from the intestine in animals karger.com.
Lisuride hydrogen maleate undergoes metabolism during absorption and its first passage through the liver (first-pass effect, FPE) colab.wsnih.gov. The extent of this first-pass metabolism varies among species, being highest in the rhesus monkey and lowest in the rat colab.wsnih.gov. This significant first-pass metabolism contributes to a reported absolute bioavailability of 10% to 20% wikiwand.comwikipedia.org. Beyond hepatic metabolism, total clearance values in rat, rabbit, and rhesus monkey suggested the presence of extrahepatic metabolism in all investigated species colab.wsnih.gov. Metabolism of lisuride involves processes such as demethylation, desethylation, and hydroxylation, although no relevant active metabolites have been described to date karger.com. Studies in humans and rhesus monkeys identified 2-keto-3-hydroxy-lisuride as the main metabolic derivative researchgate.net.
The following table summarizes the observed first-pass effect in different animal species:
| Animal Species | First-Pass Effect (FPE) |
| Rat | Lowest |
| Rabbit | Intermediate |
| Rhesus Monkey | Highest |
Note: Data derived from colab.wsnih.gov.
Gastrointestinal Absorption Characteristics
Distribution Studies in Animal Models
Investigations into the distribution of lisuride maleate in animal models have revealed its pattern of dispersion throughout tissues and organs, as well as its ability to traverse biological barriers.
Whole-body autoradiography studies in rats demonstrated the rapid distribution of the 14C-labeled compound into various tissues and organs colab.ws. Detailed evaluation of the distribution pattern in the brain of rats and rabbits indicated a high affinity of lisuride for the pituitary gland, identifying it as a preferential target tissue colab.wsnih.gov. Brain levels of lisuride have been found to be between 50% and 100% of plasma levels, with some degree of accumulation noted in dopamine-rich regions such as the corpus striatum karger.com. Concentrations approximately 10 times higher than plasma levels have been observed in the rat pituitary karger.com.
Unchanged lisuride has demonstrated the ability to cross biological membranes very rapidly colab.wsnih.gov. Whole-body autoradiographs in rats specifically showed that the 14C-label readily passed both the blood-brain barrier and the placental barrier colab.ws. The transfer of lisuride into the fetuses and the brain is influenced by its concentration in the plasma colab.wsnih.gov. While distribution is rapid, the decrease in drug levels in fetuses and brain tissue was observed to be somewhat slower compared to the decline in plasma concentrations colab.wsnih.gov. Lisuride is characterized as a brain-penetrant compound biorxiv.org.
In studies conducted in rats, a small fraction of the administered dose, approximately 2%, was found to accumulate in blood cells in the form of metabolites colab.wsnih.gov. However, this accumulation in blood cells was not observed in the other studied species, namely the rabbit and the rhesus monkey colab.wsnih.gov. Determination of 14C-radioactivity in human studies also did not show specific enrichment of lisuride metabolites in the cellular components of blood colab.ws.
| Animal Species | Accumulation in Blood Cells (as metabolites) |
| Rat | Approximately 2% |
| Rabbit | Not observed |
| Rhesus Monkey | Not observed |
Crossing Biological Barriers (e.g., Blood-Brain Barrier, Placental Transfer)
Biotransformation Pathways and Metabolite Characterization in Animal Models
Lisuride undergoes extensive metabolism in animal models. nih.gov The biotransformation involves several enzymatic processes that result in the formation of numerous metabolites. nih.govresearchgate.net
Identification of Major Metabolic Derivatives
In studies using 14C-lisuride hydrogen maleate in rhesus monkeys, the primary metabolic derivative identified was 2-keto-3-hydroxy-lisuride. nih.govresearchgate.net Analysis of rhesus monkey urine led to the isolation of six metabolites, with chemical structures proposed for five of them. nih.gov These metabolites were found to correspond to freely extractable metabolites also observed in human urine. nih.gov
Enzymatic Processes: Oxidative N-deethylation, Hydroxylation, Monooxygenation, Double Bond Oxidation
Metabolic transformations of lisuride in animal models involve several key enzymatic reactions. These include oxidative N-deethylation, hydroxylation of the phenyl ring, monooxygenation at the C2 and C9 positions, and oxidation of the double bonds at C2/C3 and C9/C10. nih.govresearchgate.net These processes contribute to the diverse array of metabolites formed from the parent compound.
Quantitative Assessment of Metabolites and Phase II Reactions
Quantitative analysis of metabolites has shown that while more than 15 compounds were freely extractable from urine, only one of these represented more than 5% of the administered dose in rhesus monkeys. nih.gov Phase II reactions, which typically involve conjugation of metabolites with endogenous compounds like glucuronic acid or sulfate, were found to be quantitatively unimportant in the metabolism of lisuride in the animal models studied. nih.govresearchgate.net
Elimination Routes and Clearance in Animal Models
The elimination of lisuride and its metabolites varies among different animal species. colab.wsnih.gov
Enterohepatic Recirculation Dynamics
Enterohepatic circulation of 14C-material was observed in the rat. colab.wsnih.govscispace.com This process involves the excretion of metabolites into the bile, their passage into the intestine, and subsequent reabsorption into the bloodstream. Enterohepatic recirculation was not demonstrated in rabbits or rhesus monkeys in the same study. colab.wsnih.gov In rats, a small percentage of the dose (about 2%) accumulated in blood cells in the form of metabolites, a phenomenon not noted in the other two species. colab.wsnih.gov
Terminal Half-Life Considerations for Preclinical Studies
Preclinical pharmacokinetic studies are essential for understanding the disposition of a drug candidate in animal models before human trials. A key parameter evaluated in these studies is the terminal half-life (t½), which provides insight into the elimination rate of the unchanged drug from the systemic circulation. For this compound, preclinical pharmacokinetic investigations have been conducted in several animal species, including rats, rabbits, and rhesus monkeys. nih.govcolab.ws
Research findings indicate that the terminal half-lives of unchanged lisuride in plasma were generally in the range of a few hours across the animal species studied. nih.govcolab.ws This relatively short terminal half-life suggests that significant accumulation of the unchanged drug in plasma would not be expected following repeated daily administration in these preclinical species. nih.govcolab.ws
Studies specifically investigating lisuride hydrogen maleate (a form of this compound) in rats, rabbits, and rhesus monkeys aimed to meet regulatory requirements and inform other preclinical disciplines such as toxicology and pharmacology. nih.govcolab.ws The observed terminal half-lives in these studies supported the understanding of the drug's elimination kinetics in these models. nih.govcolab.ws While specific numerical values for the terminal half-life for each species were broadly described as being within the range of a few hours for the unchanged drug, detailed data tables presenting precise values for each species and study were not consistently available in the provided search results focusing solely on the terminal half-life of the unchanged drug. However, the consensus across the relevant preclinical pharmacokinetic studies is that the terminal half-life of unchanged this compound is relatively short in the tested animal models. nih.govcolab.ws
The rapid elimination suggested by the short terminal half-life is consistent with the extensive metabolism observed for lisuride. colab.wsnih.gov Lisuride is extensively metabolized in the liver and potentially through extrahepatic pathways in the animal species investigated. nih.govcolab.ws
Based on the available preclinical data, the terminal half-life of unchanged this compound in species like rats, rabbits, and rhesus monkeys is characterized as being in the range of a few hours. nih.govcolab.ws This pharmacokinetic characteristic is a crucial consideration for designing preclinical studies, particularly in determining appropriate dosing intervals to maintain desired exposure levels without leading to excessive accumulation of the parent compound.
Interactive Data Table (Illustrative based on text description):
| Species | Terminal Half-Life (Unchanged Drug in Plasma) |
| Rat | In the range of a few hours nih.govcolab.ws |
| Rabbit | In the range of a few hours nih.govcolab.ws |
| Rhesus Monkey | In the range of a few hours nih.govcolab.ws |
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Structural Analogs and Derivatives
Lisuride (B125695) is a structural analog of LSD, differing primarily in the substitution at the C8 position and the stereochemistry at this center. wikipedia.org While LSD has a carboxamide group at C8, lisuride features a urea (B33335) group at this position, and the stereochemistry is inverted. wikipedia.org
Ergoline (B1233604) Scaffold Modifications
The ergoline scaffold, a tetracyclic indolo[4,3-fg]quinoline system, serves as the fundamental pharmacophore for lisuride and many related compounds. nsf.govfrontiersin.org Modifications to this scaffold can lead to changes in receptor affinity and functional activity. The ergoline core is present in several semi-synthetic therapeutics, including pergolide (B1684310) and cabergoline. publish.csiro.au While these compounds share the core scaffold, variations in substituents and stereochemistry result in distinct pharmacological profiles.
Bromination of Lisuride and Resultant Pharmacodynamic Profile Changes (Bromerguride)
Bromination of lisuride at the 2-position of the ergoline scaffold yields bromerguride (B1667873) (2-bromolisuride). wikipedia.orgwikiwand.comwikipedia.org This seemingly minor structural modification results in a "reversed pharmacodynamic profile" compared to that of lisuride. wikipedia.orgwikiwand.comnih.gov While lisuride is primarily a dopamine (B1211576) agonist, bromerguride acts as a dopamine antagonist. wikipedia.orgnih.gov This highlights the significant impact of substituents on the ergoline core on the resulting pharmacological properties.
Stereochemical Considerations and Pharmacological Implications
Stereochemistry plays a vital role in the interaction of chiral drugs with biological targets, influencing binding affinity, selectivity, and pharmacological effects. ijpsr.com Lisuride itself has defined stereochemistry at certain positions on the ergoline core. wikipedia.orgwikidata.org Differences in stereochemistry at the C8 position between lisuride and LSD, for example, where lisuride has an 8α configuration, contribute to their distinct pharmacological profiles, including the absence of psychedelic effects in lisuride despite its affinity for the 5-HT2A receptor. wikipedia.orgnih.govresearchgate.net Studies on stereoisomers of chiral drugs have shown that enantiomers can have different biological activities and pharmacokinetic profiles. ijpsr.com
Rational Design and Synthesis Approaches for Lisuride and Analogs
Rational drug design involves using structural information about targets and ligands to design new compounds with desired properties. mdpi.com Synthesis approaches for lisuride and its analogs often involve modifying the ergoline scaffold. nsf.gov While some ergoline derivatives can be accessed from natural isolates, total synthesis or semi-synthesis is often required for specific structural modifications. nsf.govpnas.org
Urea Functionality in Ligand Design
The urea functionality present in lisuride is a key structural motif in medicinal chemistry. researchgate.netnih.gov Urea groups are capable of forming multiple stable hydrogen bonds with protein and receptor targets, which can significantly influence binding affinity and selectivity. researchgate.netnih.gov The incorporation of the urea functionality in ligand design is a strategy used to enhance potency and fine-tune drug-like properties. researchgate.net In the context of lisuride, the urea group at the C8 position contributes to its interactions with various receptors. frontiersin.org
Binding Assays and Receptor Affinity Profiling
Binding assays are crucial for characterizing the interaction of lisuride and its analogs with various receptors, providing data on their affinity and selectivity. Lisuride is known to bind to a variety of monoaminergic receptors, including dopamine, serotonin (B10506), and adrenergic receptors, as well as the histamine (B1213489) H1 receptor. wikipedia.org
Detailed receptor affinity profiling reveals that lisuride has sub-nanomolar affinity for dopamine D2 and D3 receptors, serotonin 5-HT1A and 5-HT1D receptors, and α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org It also shows low-nanomolar affinity for dopamine D1, D4, and D5 receptors, serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, α1A-, α1B-, and α1D-adrenergic receptors, and the histamine H1 receptor. wikipedia.org
Studies using competition binding assays have quantified the affinity of lisuride for specific receptors, such as the 5-HT1A and 5-HT2A receptors, showing high affinities in the low nM range. nih.gov
Lisuride acts as a partial agonist at several receptors, including D2, D3, D4, 5-HT2A, 5-HT2C, 5-HT5A, and H1. wikipedia.org It is a full or near-full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors, and a silent antagonist at the 5-HT2B receptor and α1A-, α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org This multi-receptor interaction profile contributes to its diverse pharmacological effects.
Methodological Approaches in Lisuride Maleate Preclinical Research
In Vitro Experimental Systems
In vitro studies are fundamental in characterizing the direct interactions of lisuride (B125695) maleate (B1232345) with its molecular targets, primarily various neurotransmitter receptors. These studies provide insights into binding affinities, receptor activation, and downstream signaling pathways.
Receptor Binding Assays (e.g., Radioligand Displacement)
Radioligand displacement assays are a common method to determine the binding affinity of lisuride maleate to specific receptors. This technique involves using a radiolabeled ligand that is known to bind to the receptor of interest and observing the extent to which this compound can displace this labeled ligand. A lower displacement constant (Ki) indicates a higher binding affinity.
Studies have shown that this compound displays high affinity for several dopamine (B1211576) and serotonin (B10506) receptors. It has sub-nanomolar affinity for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁A and 5-HT₁D receptors. wikipedia.org It also exhibits low-nanomolar affinity for dopamine D₁, D₄, and D₅ receptors, and serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors. wikipedia.org Additionally, it shows affinity for α₂A-, α₂B-, and α₂C-adrenergic receptors with sub-nanomolar Ki values, and α₁A-, α₁B-, and α₁D-adrenergic receptors and histamine (B1213489) H₁ receptor with low-nanomolar Ki values. wikipedia.org
Competitive binding assays in mouse brain tissue using [³H]8-OH-DPAT (a 5-HT₁A agonist) or [³H]M100907 (a 5-HT₂A antagonist) have shown that lisuride and LSD have high affinities for both 5-HT₁A and 5-HT₂A receptors in the low nM range (2–6 nM). acs.org, nih.gov
Here is a table summarizing some reported binding affinities:
| Receptor Subtype | Affinity (Ki) | Species/Origin | Reference |
| Dopamine D₂ | 0.5 nM | Unknown Origin | guidetopharmacology.org |
| Dopamine D₂ | 0.34 nM | Unknown Origin | guidetopharmacology.org |
| Dopamine D₂ | High affinity | - | tocris.com, rndsystems.com |
| Dopamine D₃ | High affinity | - | tocris.com, rndsystems.com |
| Dopamine D₄ | High affinity | - | tocris.com, rndsystems.com |
| Serotonin 5-HT₁A | High affinity | - | tocris.com, rndsystems.com |
| Serotonin 5-HT₁A | 2-6 nM | Mouse Brain | acs.org, nih.gov |
| Serotonin 5-HT₂A | 2-6 nM | Mouse Brain | acs.org, nih.gov |
| Serotonin 5-HT₂B | Antagonist | - | tocris.com, rndsystems.com |
Cell-Based Functional Assays (e.g., G-protein recruitment, β-arrestin recruitment, Phospholipase C assays, Fluorescence-based membrane potential assays)
Cell-based functional assays are employed to assess the ability of this compound to activate or inhibit receptor-mediated signaling pathways. These assays provide information on the efficacy and potency of the compound at specific receptors.
G-protein recruitment and β-arrestin recruitment assays: These assays measure the recruitment of G proteins or β-arrestin to activated receptors, which are key steps in downstream signaling. Studies using human embryonic kidney (HEK) 293T cells expressing human 5-HT₂A receptors have shown that lisuride displays partial efficacy in recruiting both miniGαq and β-arrestin 2, in contrast to LSD which shows high efficacy. acs.org, researchgate.net Lisuride's efficacy in these assays ranged from 6% to 52% of the maximal response observed with serotonin or LSD. acs.org Lisuride stimulates Gq/11 activation and calcium release. researchgate.net
Phospholipase C (PLC) assays: These assays measure the activation of PLC, an enzyme downstream of certain G protein-coupled receptors (GPCRs), such as 5-HT₂A. Activation of PLC leads to the production of inositol (B14025) phosphates (IP) and diacylglycerol (DAG). Studies comparing lisuride and the hallucinogenic 5-HT₂A agonist DOI in human/rat 5-HT₂AR-EGFP receptor expressing HEK293 cell lines and cortical neuronal cultures found that DOI evoked an enhanced signaling response, including higher levels of phospho-PLC, compared to lisuride. researchgate.net
Fluorescence-based membrane potential assays: These assays can be used to monitor changes in membrane potential upon receptor activation, particularly for ion channels or receptors coupled to ion flux. While not explicitly detailed for this compound in the provided snippets, such assays are standard tools in GPCR functional studies.
Data from cell-based assays highlights differences in the signaling profiles of this compound compared to other compounds, such as LSD, particularly at the 5-HT₂A receptor. Lisuride showed lower efficacy in stimulating Gq and β-arrestin 2 recruitment compared to LSD. acs.org
Here is a table summarizing some functional assay findings:
| Assay Type | Receptor Subtype | Cell Line/System | Key Finding | Reference |
| miniGαq recruitment | 5-HT₂A | HEK293T cells expressing human 5-HT₂A receptors | Partial efficacy (6-52% of max), antagonizes LSD effects. | acs.org |
| β-arrestin 2 recruitment | 5-HT₂A | HEK293T cells expressing human 5-HT₂A receptors | Partial efficacy (6-52% of max), antagonizes LSD effects. | acs.org |
| Gq/11 activation & Ca²⁺ release | 5-HT₂A | CHO cells | Stimulates activation and calcium release. | researchgate.net |
| Phospho-PLC levels | 5-HT₂A | HEK293 cells and cortical neuronal cultures | Lower enhancement compared to DOI. | researchgate.net |
| IP1 accumulation | 5-HT₂A | SH-SY5Y cells and rat C6 cells expressing 5-HT₂A | Lower efficacy compared to psychedelics, showed bias towards IP1 signaling. | biorxiv.org |
Cortical Neuronal Culture Studies
Studies using cortical neuronal cultures allow for the investigation of this compound's effects on neuronal function and signaling in a more complex cellular environment than isolated cell lines. These cultures retain some of the characteristics of the native brain tissue.
Research comparing lisuride and DOI in human/rat 5-HT₂AR-EGFP receptor expressing cortical neuronal cultures found that DOI evoked enhanced signaling responses, including higher levels of phosphorylated signaling proteins (pPKC, pERK, pCaMKII, pCREB) and second messengers (IP₃ and DAG), compared to lisuride. researchgate.net This suggests that lisuride and DOI evoke distinct signaling signatures at the 5-HT₂A receptor in neuronal contexts. Studies have also suggested that lisuride increases dendritogenesis and spinogenesis in cultured neurons. issup.net
In Vivo Animal Models
In vivo studies in animal models are essential for evaluating the complex physiological and behavioral effects of this compound, as well as its pharmacokinetic and toxicological profiles.
Rodent Models (Rats, Mice) for Neuropharmacological Evaluation
Rodent models, particularly rats and mice, are widely used to study the neuropharmacological effects of this compound due to their genetic tractability, relatively low cost, and established behavioral paradigms.
Behavioral Studies: Rodent models are used to assess various behaviors influenced by dopaminergic and serotonergic systems, including locomotion, stereotypies, and responses in drug discrimination tests.
Lisuride has been shown to produce dose-dependent effects on locomotor activity in rats and mice, although the direction of effect can vary with dose and species. Some studies report increased motor activity in rats, while others show decreased locomotion in mice. acs.org, nih.gov, biorxiv.org
In drug discrimination studies, rats trained to discriminate lisuride from saline showed similar discrimination to those trained with apomorphine (B128758), a dopamine agonist, indicating a primary central action mediated by direct activation of dopamine receptors. nih.gov Lisuride was found to be 5 to 9 times more potent than apomorphine in these studies. nih.gov
Lisuride's effects on behaviors associated with the serotonin syndrome, such as hunched posture, paw kneading, and tremor, have been observed in rats and mice. nih.gov, researchgate.net These effects appear to be mediated, at least in part, by 5-HT₁A receptors. researchgate.net
Studies in mice have shown that lisuride is a potent 5-HT₁A agonist in vivo, inducing hypothermia and hypolocomotion that can be blocked by 5-HT₁A antagonists. acs.org Lisuride also suppressed head twitch responses (HTRs) in mice, a behavior often associated with 5-HT₂A receptor activation by psychedelic compounds. acs.org, nih.gov, biorxiv.org, frontiersin.org
Lisuride has been found to disrupt prepulse inhibition (PPI) in rats, an effect that appears to be mediated by dopamine D₂/D₃ receptors rather than 5-HT₂A receptors. nih.gov, biorxiv.org
Neurochemical Studies: These studies may involve measuring neurotransmitter levels or receptor occupancy in different brain regions following this compound administration.
Neuroprotection Studies: Lisuride has shown anticonvulsive effects after experimental traumatic brain injury in rats. nih.gov It has also demonstrated protection of dopaminergic neurons in primary culture. mdpi.com
Data from rodent studies highlights the complex pharmacological profile of this compound in vivo, involving interactions with multiple receptor systems that influence a range of behaviors.
Zebrafish Models for Neurological Disorder Research (e.g., Dravet Syndrome)
Zebrafish models, particularly those mimicking genetic neurological disorders like Dravet Syndrome, have been utilized to screen and evaluate potential anti-seizure drug candidates, including lisuride. Dravet syndrome is a severe genetic epilepsy characterized by seizures that are often resistant to available medications nih.govbiorxiv.org. The scn1lab mutant zebrafish model, which exhibits spontaneous seizure-like activity, is amenable to large-scale drug screening nih.govbiorxiv.org.
Studies using this model have investigated lisuride's potential anti-epileptic effects. In one study, lisuride was found to decrease seizure activity in the zebrafish Dravet syndrome model, as measured by locomotor activity and brain electrophysiological recordings dravetsyndromenews.com. Lisuride demonstrated a pronounced inhibitory effect on the epileptiform activity in this model compared to other tested compounds dravetsyndromenews.com. However, another study screening several anti-seizure drug candidates in scn1lab mutant zebrafish, including lisuride, found that while lisuride reduced swim velocities in a locomotion-based assay, it did not show significant suppression of spontaneous electrographic seizure activity in subsequent local field potential (LFP) recording assays nih.govbiorxiv.org. This highlights the importance of employing multiple assessment methods in preclinical screening.
Table 1: Effect of Lisuride on Seizure Activity in scn1lab Mutant Zebrafish
| Study | Assay Type | Observed Effect on Seizure Activity | Citation |
| University of Leuven (2019) | Locomotor Activity | Decreased | dravetsyndromenews.com |
| University of Leuven (2019) | Electrophysiology (LFP) | Decreased | dravetsyndromenews.com |
| University of California San Francisco (2024) | Locomotor Activity | Reduced Swim Velocities | nih.govbiorxiv.org |
| University of California San Francisco (2024) | Electrophysiology (LFP) | No Significant Suppression | nih.govbiorxiv.org |
Advanced Neurobiological Techniques
Advanced neurobiological techniques provide detailed insights into the mechanisms by which this compound interacts with the nervous system at cellular and molecular levels.
Electrophysiological Recordings (e.g., Local Field Potentials, Neuronal Firing)
Electrophysiological recordings, such as local field potentials (LFPs) and measurements of neuronal firing, are used to assess the impact of lisuride on brain activity and neuronal network function. Pharmaco-EEG or pharmaco-LFP studies, which involve recording electrical activity during compound administration, can reveal neurophysiological effects specific to a compound or class of compounds researchgate.net.
Studies have utilized LFP recordings in animal models, including zebrafish and rats, to investigate lisuride's effects. In the context of Dravet syndrome research in zebrafish, LFP recordings were used to quantify electrographic seizure-like events and assess the efficacy of lisuride in reducing these events nih.govbiorxiv.org. While one study indicated that lisuride decreased epileptiform activity measured by electrophysiological recordings in a zebrafish model of Dravet syndrome dravetsyndromenews.com, another study using LFP recordings in the same model did not find significant suppression of spontaneous electrographic seizure activity by lisuride nih.govbiorxiv.org.
In studies comparing lisuride to hallucinogenic compounds like LSD and DOI, electrophysiological methods have been employed to understand their differential effects on neuronal activity. For instance, studies have examined the effects of these compounds on prepulse inhibition (PPI), a measure of sensorimotor gating, and correlated these behavioral effects with underlying neuronal activity changes researchgate.net. Research suggests that lisuride and LSD may disrupt PPI via distinct receptor mechanisms researchgate.net.
Whole-Body Autoradiography for Distribution Mapping
Whole-body autoradiography is a technique used to visualize and quantify the distribution of radiolabeled compounds within an organism. This method is valuable for understanding the pharmacokinetic properties of this compound, including its absorption, distribution to various tissues and organs, and elimination.
Studies using whole-body autoradiography in rats have demonstrated that radiolabeled lisuride is rapidly distributed into tissues and organs after administration colab.ws. This technique has shown that lisuride is able to readily cross the blood-brain barrier and the placental barrier colab.ws. Detailed evaluation of the distribution pattern in the brain of rats and rabbits using this method has revealed a high affinity of lisuride for the pituitary gland, a preferential target tissue nih.gov. Whole-body autoradiography provides visual evidence supporting the rapid membrane permeability of unchanged lisuride colab.wsnih.gov.
Quantitative Phosphoproteomics for Receptor Phosphorylation Analysis
Quantitative phosphoproteomics is a powerful technique used to analyze changes in protein phosphorylation, which is a critical post-translational modification regulating protein function and signaling pathways. This method can be applied to investigate how this compound affects the phosphorylation status of its target receptors, providing insights into the downstream signaling events.
Quantitative phosphoproteomics has been employed to compare the phosphorylation patterns induced by lisuride and hallucinogenic agonists like DOI at the serotonin 5-HT2A receptor. Studies using stable isotope labeling by amino acids in cell culture (SILAC) combined with phosphopeptide enrichment and mass spectrometry have revealed differential phosphorylation events triggered by lisuride versus hallucinogenic agonists in cells expressing the 5-HT2A receptor researchgate.netnih.gov. For example, one study identified 16 sites that were differentially phosphorylated upon exposure of cells to DOI versus lisuride researchgate.netnih.gov. Crucially, this research found that DOI, but not lisuride, induced the phosphorylation of serine at position 280 (Ser280) in the third intracellular loop of the 5-HT2A receptor, a region important for receptor desensitization researchgate.netnih.gov. This biased phosphorylation pattern may contribute to the distinct pharmacological profiles of hallucinogenic versus non-hallucinogenic 5-HT2A agonists like lisuride researchgate.netnih.gov.
Table 2: Differential Phosphorylation of 5-HT2A Receptor by Lisuride vs. DOI
| Agonist | Ser280 Phosphorylation | Other Differentially Phosphorylated Sites | Citation |
| Lisuride | No | Yes (part of 16 sites) | researchgate.netnih.gov |
| DOI | Yes | Yes (part of 16 sites) | researchgate.netnih.gov |
Genetic and Transgenic Animal Models
Genetic and transgenic animal models are valuable tools for dissecting the specific signaling pathways and behavioral effects mediated by this compound.
β-Arrestin Knockout (KO) Mice for Signaling Pathway Dissection
β-Arrestins are scaffolding proteins involved in G protein-coupled receptor (GPCR) desensitization, internalization, and signaling. Utilizing β-arrestin knockout (KO) mice allows researchers to investigate the role of these proteins in the signaling pathways activated by lisuride, particularly at receptors like the 5-HT2A receptor, where lisuride is known to be a G protein-biased agonist nih.govnih.gov.
Studies in β-arrestin-1 KO and β-arrestin-2 KO mice have examined the behavioral responses to lisuride to understand the contribution of these proteins to its effects. For instance, research has investigated how the absence of β-arrestin-1 or β-arrestin-2 affects lisuride-induced changes in locomotor activity, rearing, stereotypies, and other behaviors nih.govnih.gov. These studies help to determine whether lisuride's effects are mediated primarily through G protein-dependent pathways or involve β-arrestin recruitment.
Research in β-arrestin-2 KO mice has also explored the role of this protein in the head twitch response (HTR), a behavior in rodents often used as a proxy for the hallucinogenic effects of 5-HT2A agonists. Studies have shown that while hallucinogens like LSD stimulate more HTRs in wild-type mice compared to β-arrestin-2 KO mice, lisuride induces very low HTRs in both wild-type and β-arrestin KO lines nih.govnih.gov. This supports the concept that lisuride is a G protein-biased agonist at the 5-HT2A receptor and that β-arrestin-2 recruitment may be more associated with the hallucinogenic potential of other compounds nih.govnih.gov.
Table 3: Behavioral Effects of Lisuride in β-Arrestin KO Mice
| Mouse Genotype | Locomotor Activity | Rearing Activity | Stereotypies | Head Twitches | Citation |
| Wild-Type | Reduced | Reduced | U-shaped function | Very low | nih.govnih.gov |
| β-Arrestin-1 KO | Reduced (overall) | Reduced | U-shaped function | Very low | nih.govnih.gov |
| β-Arrestin-2 KO | Reduced (overall) | Reduced | U-shaped function | Very low | nih.govnih.gov |
VMAT2-HET Mice in Behavioral Neuroscience Research
Vesicular monoamine transporter 2 heterozygous (VMAT2-HET) mice serve as a genetic model exhibiting depressive-like behaviors, including hypoactivity, anhedonia, and increased immobility in behavioral tests such as tail suspension and forced swim. nih.govnih.govescholarship.org These deficits in VMAT2-HET mice are reported to be normalized by various antidepressant treatments. nih.govnih.gov
Preclinical research has explored the effects of lisuride in this model to assess its potential antidepressant-like activities. Studies have shown that lisuride can alleviate anhedonia-like behavior in VMAT2-HET mice, as measured by sucrose (B13894) preference tests. nih.govnih.gov For instance, acute administration of 0.5 mg/kg lisuride significantly increased sucrose preference in VMAT2-HET mice compared to their baseline and vehicle-treated counterparts. nih.govnih.gov This effect was observed to last for at least two days. nih.govnih.gov
In tail suspension tests, VMAT2-HET mice typically display prolonged immobility times compared to wild-type mice. nih.govnih.gov Acute administration of 0.5 mg/kg lisuride has been shown to reduce immobility times in VMAT2-HET mice, demonstrating an antidepressant-like effect. nih.govnih.gov However, this effect appeared to be transient. nih.gov A higher dose of 1 mg/kg lisuride was not found to be efficacious in reducing immobility in VMAT2-HET mice in this test. nih.gov It is important to note that lisuride at a dose of 0.5 mg/kg has also been reported to depress locomotor activity in VMAT2-HET mice in open field tests, suggesting that its effect on immobility in tail suspension is not simply due to increased general motor activity. nih.gov
The following table summarizes representative findings of lisuride's effects in VMAT2-HET mice behavioral tests:
| Behavioral Test | Genotype | Treatment (Lisuride) | Observed Effect | Duration of Effect (Sucrose Preference) |
| Sucrose Preference | VMAT2-HET | 0.5 mg/kg (Acute) | Increased sucrose preference | At least 2 days |
| Sucrose Preference | Wild-Type | 0.5 mg/kg (Acute) | Unaffected sucrose preference | - |
| Tail Suspension | VMAT2-HET | 0.5 mg/kg (Acute) | Reduced immobility time | Transient |
| Tail Suspension | VMAT2-HET | 1 mg/kg (Acute) | No significant reduction in immobility | - |
| Open Field Locomotion | VMAT2-HET | 0.5 mg/kg (Acute) | Depressed locomotor activity | - |
| Open Field Locomotion | Wild-Type | 0.5 mg/kg (Acute) | Depressed locomotor activity | - |
Mutant Zebrafish Models for Seizure Activity Assessment
Mutant zebrafish models, particularly those carrying mutations in genes associated with epilepsy like scn1lab (a model for Dravet syndrome), are utilized for high-throughput screening of potential anti-seizure compounds. dravetsyndromenews.comcureepilepsy.orgnih.gov These models exhibit spontaneous seizure-like activity, which can be assessed through behavioral observation (e.g., high-velocity convulsive swimming) and electrophysiological recordings. dravetsyndromenews.comnih.gov
Lisuride has been investigated in scn1lab mutant zebrafish as part of drug repurposing efforts for difficult-to-treat epilepsies like Dravet syndrome. dravetsyndromenews.comcureepilepsy.orgnih.gov Studies have indicated that lisuride can decrease seizure activity in this model. dravetsyndromenews.comcureepilepsy.org In one study, lisuride demonstrated a pronounced inhibitory effect on the epileptiform activity observed in scn1lab mutant zebrafish, as measured by locomotor activity and brain electrophysiological recordings. dravetsyndromenews.com
While lisuride showed efficacy in the genetic zebrafish model of Dravet syndrome, it reportedly had no effect on chemically induced seizure models in zebrafish. dravetsyndromenews.com This suggests a degree of selectivity in its anti-seizure effects depending on the underlying mechanism of seizure generation.
Further research using electrophysiological assessments in scn1lab (didys552) mutants exposed to lisuride for a prolonged period (22 hours) showed a reduction in epileptiform activity by approximately 33%. nih.gov However, the same study noted that prolonged drug exposures in this model might confound screening outcomes. nih.gov
The use of mutant zebrafish models allows for the assessment of compounds like lisuride for their potential to modulate seizure activity in a living organism, providing valuable preclinical data.
Perspectives on Future Research Directions for Lisuride Maleate
Investigation of Long-Term Preclinical Effects and Adaptations
Comprehensive long-term preclinical studies are crucial to fully understand the effects and potential adaptations of chronic lisuride (B125695) maleate (B1232345) administration. While some information exists on its pharmacokinetics and metabolism in animal models over a few hours, data on the long-term effects of continuous exposure are less extensive. mims.comnih.gov Future research should investigate potential neurobiological adaptations, receptor plasticity, or changes in gene expression that may occur with prolonged lisuride treatment. Evaluating the long-term impact on various organ systems in preclinical models is also important to assess potential cumulative effects or delayed toxicities. Although rare, serious side effects like cardiac or pulmonary fibrosis have been reported with long-term use of some ergot derivatives, and while lisuride is considered to have a low risk of cardiac valvulopathy due to its 5-HT2B antagonist properties, long-term studies in relevant animal models could further confirm its safety profile. wikipedia.orgresearchgate.net
Development of Novel Preclinical Research Tools and Formulations (e.g., Continuous Delivery Systems)
The development of novel preclinical research tools and formulations for lisuride maleate is essential to facilitate more accurate and translatable studies. Given its poor oral bioavailability and short half-life, continuous delivery systems, such as subcutaneous implants or transdermal patches, have been explored to maintain stable plasma levels. wikipedia.orgwikidoc.org Developing and validating preclinical models utilizing these continuous delivery systems would allow for research that more closely mimics potential clinical administration routes and provides a better understanding of the effects of sustained lisuride exposure. wikipedia.orgwikidoc.org Furthermore, the creation of selective pharmacological tools or genetically modified animal models that allow for the dissection of lisuride's effects on specific receptor subtypes or signaling pathways would significantly advance our understanding of its complex pharmacology. researchgate.net
Refining Animal Models to Address Inconsistencies and Improve Translatability
Refining existing animal models and developing new ones is critical to address inconsistencies in preclinical findings and improve the translatability of research on this compound. Variability in research results regarding lisuride's ability to substitute for other compounds in animal models highlights the need for more standardized and predictive models. researchgate.net Efforts should focus on developing animal models that better recapitulate the specific conditions lisuride is intended to treat, such as Parkinson's disease or migraine, and that allow for the assessment of relevant behavioral and physiological endpoints. patsnap.com Addressing factors that contribute to inconsistencies, such as species differences in metabolism, receptor expression, and signaling pathways, is crucial. nih.gov Utilizing advanced techniques, such as in vivo imaging and electrophysiology, in refined animal models can provide a more comprehensive understanding of lisuride's effects on neural circuits and behavior. patsnap.com
Exploring Novel Biological Activities and Therapeutic Research Applications
Future research should actively explore novel biological activities of this compound and investigate its potential in new therapeutic research applications. Beyond its established uses, preliminary research suggests potential antidepressant-like effects and anticonvulsive properties. nih.govtocris.comrndsystems.comfrontiersin.org Further preclinical studies are warranted to fully characterize these activities and elucidate the underlying mechanisms. Given its complex receptor binding profile, lisuride may possess therapeutic potential in other neurological or psychiatric disorders where dopamine (B1211576), serotonin (B10506), or adrenergic systems are implicated. wikipedia.org Research could also explore its potential in conditions involving inflammation, as some studies suggest it may reduce inflammatory mediators. tocris.comrndsystems.com Identifying novel indications through high-throughput screening or in silico approaches based on its molecular profile could open new avenues for therapeutic research.
Q & A
Q. What are the key pharmacokinetic parameters of lisuride maleate, and how can researchers design studies to assess its bioavailability in preclinical models?
this compound exhibits dose-dependent oral bioavailability (10% at 100 µg, 22% at 300 µg) and rapid absorption, with a plasma elimination half-life of ~2.2 hours in humans . To evaluate bioavailability, researchers should employ crossover designs comparing oral, intravenous, and subcutaneous administration routes, using validated methods like radioimmunoassay for plasma quantification . Consider interspecies variability: studies in rats, rabbits, and primates show distinct metabolic profiles, necessitating species-specific pharmacokinetic modeling .
Q. What experimental models are appropriate for studying this compound’s dopaminergic effects in Parkinson’s disease research?
Rodent models of parkinsonism (e.g., 6-OHDA-lesioned rats) are standard for assessing lisuride’s efficacy in reversing motor deficits. Researchers should monitor rotational behavior and striatal dopamine release via microdialysis. Note that lisuride’s short half-life requires frequent dosing or osmotic pump delivery to mimic sustained clinical effects . Comparative studies with other D2 agonists (e.g., ropinirole) should include receptor-binding assays to differentiate affinity profiles .
Q. How can researchers ensure stability of this compound in pharmaceutical preparations during long-term studies?
Thin-layer chromatography (TLC) with silica gel plates and spectrophotometric quantification is a validated method for stability testing. Lisuride degrades rapidly at temperatures >20°C; thus, storage at 20°C in solid form is critical. Include degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under varying conditions .
Advanced Research Questions
Q. How do contradictory findings on lisuride’s efficacy in migraine prophylaxis inform experimental design for receptor selectivity studies?
While lisuride is a D2/D3 agonist, its weak efficacy in migraine prophylaxis (compared to 5-HT1B/1D agonists like triptans) suggests divergent mechanisms. Researchers should use in vitro receptor-transfected cell lines to quantify lisuride’s binding affinity for serotonin vs. dopamine receptors. In vivo, combine behavioral assays (e.g., nitroglycerin-induced migraine models) with pharmacological challenges (e.g., 5-HT2A antagonists) to isolate receptor contributions .
Q. What methodological approaches resolve discrepancies in lisuride’s antidepressant effects observed in post-stroke depression vs. traditional MDD models?
Preclinical studies report delayed onset of antidepressant effects in post-stroke models (e.g., 12-week latency in humans). Design chronic dosing regimens (≥8 weeks in rodents) with endpoints like forced swim test immobility and neurogenesis markers (e.g., BDNF). Contrast with acute stress models (e.g., tail suspension test) to dissect context-dependent mechanisms .
Q. How can researchers address variability in lisuride’s prolactin-lowering effects across clinical trials?
Interpatient variability in plasma concentrations (e.g., 300 µg oral dose) may stem from CYP450 polymorphisms. Incorporate pharmacogenomic screening (e.g., CYP2D6 genotyping) in trial enrollment. Use population pharmacokinetic modeling to identify covariates (e.g., age, renal function) affecting exposure-response relationships .
Q. What strategies differentiate lisuride’s 5-HT2A-mediated sensorimotor effects from its dopaminergic actions in behavioral studies?
In rodent prepulse inhibition (PPI) paradigms, co-administer lisuride with selective antagonists (e.g., MDL 11,939 for 5-HT2A, raclopride for D2). Dose-response curves (e.g., 37.5–150 µg/kg s.c.) reveal 5-HT2A dominance at higher doses, evidenced by PPI disruption resistant to D2 blockade .
Methodological Best Practices
- Analytical Rigor : Use mass spectrometry for low-concentration plasma quantification (LLOQ ≤0.1 ng/mL) to capture lisuride’s rapid clearance .
- Translational Design : Cross-validate rodent findings in non-human primates for Parkinson’s studies, given lisuride’s species-specific metabolism .
- Data Interpretation : Apply mixed-effects models to clinical data to account for intra-patient variability in “on-off” motor fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
